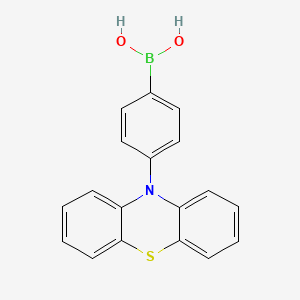
(4-(10H-Phenothiazin-10-yl)phenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(10H-Phenothiazin-10-yl)phenyl)boronic acid is a boronic acid derivative with the molecular formula C18H14BNO2S and a molecular weight of 319.19 g/mol . This compound is characterized by the presence of a phenothiazine moiety attached to a phenylboronic acid group. Phenothiazine derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(10H-Phenothiazin-10-yl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and an appropriate solvent (such as toluene or ethanol). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-(10H-Phenothiazin-10-yl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The phenothiazine moiety can undergo reduction reactions to form dihydrophenothiazine derivatives.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are typically used.
Major Products
Oxidation: Formation of phenol derivatives.
Reduction: Formation of dihydrophenothiazine derivatives.
Substitution: Formation of new aryl-aryl bonds through Suzuki-Miyaura coupling.
Scientific Research Applications
(4-(10H-Phenothiazin-10-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and sensors.
Mechanism of Action
The mechanism of action of (4-(10H-Phenothiazin-10-yl)phenyl)boronic acid is primarily related to its ability to interact with biological targets through its phenothiazine moiety. Phenothiazine derivatives are known to interact with various molecular targets, including enzymes and receptors, leading to diverse biological effects. The boronic acid group can also form reversible covalent bonds with diols and other nucleophiles, which may contribute to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Phenothiazine: A parent compound with similar biological activities.
Phenylboronic Acid: A simpler boronic acid derivative used in various chemical reactions.
(4-(10H-Phenoxazin-10-yl)phenyl)boronic acid: A structurally similar compound with a phenoxazine moiety instead of phenothiazine.
Uniqueness
(4-(10H-Phenothiazin-10-yl)phenyl)boronic acid is unique due to the combination of the phenothiazine moiety and the boronic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C18H14BNO2S |
|---|---|
Molecular Weight |
319.2 g/mol |
IUPAC Name |
(4-phenothiazin-10-ylphenyl)boronic acid |
InChI |
InChI=1S/C18H14BNO2S/c21-19(22)13-9-11-14(12-10-13)20-15-5-1-3-7-17(15)23-18-8-4-2-6-16(18)20/h1-12,21-22H |
InChI Key |
MIJBPUHVNNANCU-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)N2C3=CC=CC=C3SC4=CC=CC=C42)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















